2-Benzylidene-3-oxobutanenitrile
CAS No.:
Cat. No.: VC14241194
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 2-benzylidene-3-oxobutanenitrile |
| Standard InChI | InChI=1S/C11H9NO/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-7H,1H3 |
| Standard InChI Key | NDNOMPCENZPULQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(=CC1=CC=CC=C1)C#N |
Introduction
Synthesis of 2-Benzylidene-3-oxobutanenitrile
Knoevenagel Condensation
The most common synthesis involves a Knoevenagel condensation between 3-oxobutanenitrile (1) and aromatic aldehydes. 3-Oxobutanenitrile is prepared via acid hydrolysis of β-aminocrotononitrile . The reaction proceeds in ethylene glycol under catalytic conditions, often using p-toluenesulfonic acid (PTSA) to afford yields exceeding 75% . For example, benzaldehyde reacts with 1 to yield 2-benzylidene-3-oxobutanenitrile (2) as a pale yellow solid .
Optimized Conditions:
Alternative Methods
A patent (US4728743A) describes the condensation of carboxylic acid esters (e.g., ethyl benzoate) with nitriles (e.g., acetonitrile) using sodium hydride (NaH) in toluene . This method avoids hydrolysis side reactions and achieves isolations yields of 85–90% . For instance, reacting ethyl benzoate with acetonitrile at 85°C produces the sodium salt of 3-cyano-2-butanone, which is acidified to yield the free nitrile .
Structural Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~2,200 cm (C≡N stretch) and ~1,680 cm (C=O stretch) .
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H NMR (CDCl): δ 7.38–7.69 ppm (aromatic protons), δ 4.0 ppm (CH-CN), and δ 2.1 ppm (COCH) .
Crystallography
Single-crystal X-ray diffraction (SC-XRD) of derivatives (e.g., 4f) confirms the planar geometry of the benzylidene moiety and the s-cis conformation of the enone system . The dihedral angle between the aryl ring and the chromenequinoline core is ~15°, indicating partial conjugation .
Chemical Reactivity
Diels-Alder Reactions
2-Benzylidene-3-oxobutanenitrile acts as a dienophile in [4+2] cycloadditions. DFT studies (B3LYP/6-31G(d)) with 2-methyl-1,3-butadiene reveal a polar, normal electron-demand mechanism . The reaction exhibits endo selectivity (ΔG ≈ 18 kcal/mol) and forms bicyclic adducts with >90% regioselectivity .
Example:
Friedländer Annulation
Under acidic conditions, the compound condenses with 1,3-cyclohexanedione to form chromeno[2,3-b]quinoline-1,10-diones, which are bioactive heterocycles . PTSA catalysis in ethylene glycol yields fused tetracyclic products in 70–85% yields .
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with amines and thiols. For example, reaction with ammonium benzyl dithiocarbamate yields 4-aryl-2-iminothietane-3-carbonitriles, potent antimicrobial agents .
Applications
Medicinal Chemistry
Derivatives of 2-benzylidene-3-oxobutanenitrile exhibit broad-spectrum antibacterial activity. Seven analogs showed MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii . Toxicity assays in human embryonic kidney cells (HEK293) confirmed low cytotoxicity (IC > 50 µM) .
Structure-Activity Relationship (SAR):
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Electron-withdrawing groups (e.g., -NO, -CF) on the benzylidene ring enhance potency .
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Bulky substituents (e.g., 2-naphthyl) reduce membrane permeability .
Heterocyclic Synthesis
The compound serves as a building block for:
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Pyrimidines: Reaction with NCN-binucleophiles (e.g., guanidine) yields 2-aminopyrimidine-5-carbonitriles .
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Thietanes: Cyclization with dithiocarbamates forms 4-aryl-2-iminothietanes .
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Pyranoquinolines: Friedländer annulation with resorcinol derivatives generates antitumor agents .
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel | PTSA | Ethylene glycol | 75–85 | |
| Ester-Nitrile Coupling | NaH | Toluene | 85–90 | |
| Proline-Catalyzed | L-Proline | Ethanol | 60–70 |
Table 2: Antibacterial Activity of Derivatives
| Derivative | MIC vs MRSA (µg/mL) | MIC vs A. baumannii (µg/mL) |
|---|---|---|
| 4-Nitrobenzylidene | 2 | 4 |
| 4-Trifluoromethyl | 4 | 8 |
| 2-Hydroxybenzylidene | 8 | 16 |
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